2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]acetamide is a complex organic compound with a unique structure that includes a pyridine ring, a morpholine ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the pyridine and morpholine intermediates. The key steps include:
Formation of the Pyridine Intermediate: The pyridine ring is synthesized through a series of reactions involving nitration, reduction, and cyclization.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction.
Formation of the Morpholine Intermediate: The morpholine ring is synthesized through a cyclization reaction involving an amine and an epoxide.
Coupling of Intermediates: The pyridine and morpholine intermediates are coupled together using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as thiols and amines can be used under basic conditions.
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions.
Amines: Formed from reduction of the cyano group.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its unique structure and reactivity profile make it a candidate for the development of new drugs, particularly in the areas of oncology and infectious diseases.
Industry
In industry, the compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for use in industrial applications.
Mechanism of Action
The mechanism of action of 2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the trifluoromethyl group enhances its binding affinity and selectivity, making it a potent bioactive molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-phenylacetamide
- 2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-phenylacetamide
- 2-{[3-cyano-6-(4-propoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-phenylacetamide
Uniqueness
The uniqueness of 2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]acetamide lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N4O3S/c1-14-9-15(12-31-2)17(11-26)21(27-14)33-13-20(30)28-18-10-16(22(23,24)25)3-4-19(18)29-5-7-32-8-6-29/h3-4,9-10H,5-8,12-13H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRPKDYQNKJCNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3)C#N)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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